molecular formula C8H13NNa2O7S B13435208 Disodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatopropanoate

Disodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatopropanoate

Cat. No.: B13435208
M. Wt: 313.24 g/mol
InChI Key: AIASNIINFZRYJW-UHFFFAOYSA-L
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Description

Disodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatopropanoate is a chemical compound with a complex structure that includes a sulfonate group, a tert-butyl carbamate group, and a disodium salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatopropanoate typically involves multiple steps. One common method includes the protection of an amino group with a tert-butyl carbamate (Boc) group, followed by the introduction of a sulfonate group. The final step involves the formation of the disodium salt. The reaction conditions often require specific solvents and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process typically includes the same steps as the laboratory synthesis but on a larger scale, with additional purification steps to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Disodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatopropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Disodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatopropanoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which disodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatopropanoate exerts its effects involves its interaction with specific molecular targets. The sulfonate group can interact with proteins and enzymes, altering their activity. The tert-butyl carbamate group can protect amino groups during chemical reactions, allowing for selective modifications .

Biological Activity

Disodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatopropanoate, often referred to as a complex organic compound, exhibits significant biological activity, making it a subject of interest in biochemical and pharmaceutical research. This article delves into its biological properties, mechanisms of action, and potential applications based on available literature and studies.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C8H13NNa2O7S
  • Molecular Weight : 313.24 g/mol
  • Structure : The compound features a sulfonate group, an amino group, and a carboxylate group, which enhance its solubility in aqueous environments, crucial for biological applications.

Biological Activities

The compound has shown various biological activities that are relevant in pharmacological contexts:

  • Enzyme Interaction : Studies indicate that this compound interacts with specific enzymes, modulating their activity. This interaction is essential for understanding its potential therapeutic applications.
  • Binding Affinity : Interaction studies have demonstrated that this compound binds to proteins and enzymes with varying affinities, which can be utilized in drug design.

The mechanism of action involves:

  • Binding to Molecular Targets : The compound can bind to specific receptors or enzymes, influencing their activity. The presence of the sulfonate and amino groups plays a critical role in these interactions.
  • Modulation of Biochemical Pathways : By interacting with key enzymes, it can affect metabolic pathways, potentially leading to therapeutic effects.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Pharmacological Research : Research has indicated that this compound may possess anti-inflammatory properties by modulating immune responses through enzyme inhibition.
  • Toxicity Studies : Toxicological assessments have shown that the compound exhibits low toxicity levels in vitro, making it a candidate for further development in drug formulations.
  • Therapeutic Applications : Its unique structure allows for potential applications in treating metabolic disorders by targeting specific metabolic enzymes .

Comparative Analysis

To highlight its uniqueness, a comparison with structurally similar compounds is provided:

Compound NameStructure CharacteristicsUnique Features
2-Aminoethanesulfonic acidContains an amino group and a sulfonic acidSimple structure, primarily used as a neurotransmitter precursor
Methanesulfonic acidSulfonic acid without amino functionalityStrong acidity, used as a solvent and reagent
N-Acetyl-L-cysteineContains thiol and acetyl groupsAntioxidant properties, widely used as a supplement

This compound is distinguished by its combination of amino acid characteristics and sulfonate functionality, enhancing its solubility and applicability in various biochemical contexts.

Properties

Molecular Formula

C8H13NNa2O7S

Molecular Weight

313.24 g/mol

IUPAC Name

disodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatopropanoate

InChI

InChI=1S/C8H15NO7S.2Na/c1-8(2,3)16-7(12)9-5(6(10)11)4-17(13,14)15;;/h5H,4H2,1-3H3,(H,9,12)(H,10,11)(H,13,14,15);;/q;2*+1/p-2

InChI Key

AIASNIINFZRYJW-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C)OC(=O)NC(CS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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